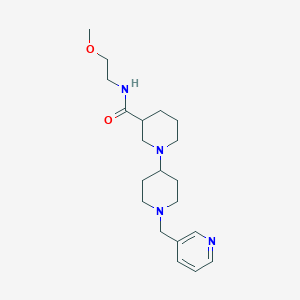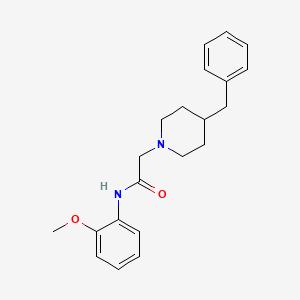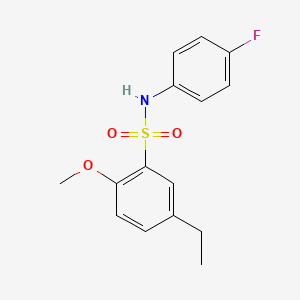![molecular formula C15H26N4O B5367310 ((1S)-1-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}butyl)amine](/img/structure/B5367310.png)
((1S)-1-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}butyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((1S)-1-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}butyl)amine, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC).
Mécanisme D'action
((1S)-1-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}butyl)amine selectively targets the mutated form of EGFR, which is present in NSCLC patients with T790M mutations. By inhibiting the activity of this mutated protein, this compound prevents cancer cell growth and proliferation. The drug has a higher affinity for the mutated form of EGFR compared to the wild-type form, which reduces the risk of toxicity and side effects.
Biochemical and Physiological Effects:
This compound has been shown to have a high degree of selectivity for the mutated form of EGFR, which reduces the risk of off-target effects. The drug has a long half-life, which allows for once-daily dosing and improves patient compliance. This compound has also been shown to have a favorable safety profile, with minimal side effects reported in clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
((1S)-1-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}butyl)amine is a highly selective and potent inhibitor of EGFR T790M mutations, which makes it an attractive candidate for preclinical and clinical studies. The drug has been shown to have a favorable safety profile and can be administered orally, which simplifies dosing and reduces the need for invasive procedures. However, the high cost of this compound may limit its availability for some research institutions.
Orientations Futures
Several future directions for the use of ((1S)-1-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}butyl)amine in cancer treatment have been proposed. These include investigating the drug's potential use in combination with other targeted therapies, exploring its activity in other cancer types, and developing strategies to overcome resistance to this compound. Additionally, the development of more affordable and accessible versions of this compound may expand its use in cancer research and treatment.
Conclusion:
This compound is a promising third-generation EGFR TKI used in the treatment of NSCLC patients with T790M mutations. The drug has a high degree of selectivity and potency, with a favorable safety profile and long half-life. Future research directions include investigating the drug's potential use in combination with other therapies and exploring its activity in other cancer types. The development of more affordable and accessible versions of this compound may expand its use in cancer research and treatment.
Méthodes De Synthèse
The synthesis of ((1S)-1-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}butyl)amine involves the reaction of 4-(4-ethyl-1H-pyrazol-5-yl)piperidine with (S)-N-Boc-3-hydroxy-1-aminobutane, followed by deprotection of the Boc group to obtain the final product. The synthesis method has been optimized to achieve high yields and purity of this compound.
Applications De Recherche Scientifique
((1S)-1-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}butyl)amine has been extensively studied in preclinical and clinical trials for the treatment of NSCLC patients with EGFR T790M mutations. The drug has shown promising results in inhibiting cancer cell growth and improving patient outcomes. This compound has also been investigated for its potential use in other cancer types, such as breast cancer and head and neck cancer.
Propriétés
IUPAC Name |
(2S)-2-amino-1-[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O/c1-3-5-13(16)15(20)19-8-6-12(7-9-19)14-11(4-2)10-17-18-14/h10,12-13H,3-9,16H2,1-2H3,(H,17,18)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEYXOHIPZPBPK-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)N1CCC(CC1)C2=C(C=NN2)CC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)N1CCC(CC1)C2=C(C=NN2)CC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-pyridin-3-yl-N'-(2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B5367227.png)
![2-(2-methylphenyl)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5367231.png)

![2-[2-(3,4-dimethoxyphenyl)vinyl]-3-ethyl-6-iodo-4(3H)-quinazolinone](/img/structure/B5367245.png)
![methyl [(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5367255.png)
![ethyl 4-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B5367264.png)
![2'-butyl-1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H,1'H-2,4'-biimidazole](/img/structure/B5367271.png)
![N-[2-(2-methylphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B5367277.png)

![N-(2-ethoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5367299.png)
![1,5,6-trimethyl-3-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)pyridin-2(1H)-one](/img/structure/B5367303.png)
![3,3,3-trifluoro-2-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}propanamide](/img/structure/B5367304.png)
![N-[2-(1-adamantyl)ethyl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B5367307.png)
